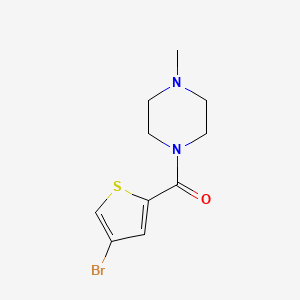

(4-Bromothiophen-2-yl)(4-methylpiperazin-1-yl)methanone

Description

Properties

IUPAC Name |

(4-bromothiophen-2-yl)-(4-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2OS/c1-12-2-4-13(5-3-12)10(14)9-6-8(11)7-15-9/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLDJLBQBPDUJDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CC(=CS2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromothiophen-2-yl)(4-methylpiperazin-1-yl)methanone typically involves the reaction of 4-bromothiophene-2-carboxylic acid with 4-methylpiperazine in the presence of coupling agents. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) can be used under mild conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for further research in pharmacology.

Antimicrobial Activity

Research has indicated that compounds similar to (4-Bromothiophen-2-yl)(4-methylpiperazin-1-yl)methanone demonstrate significant antimicrobial properties. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study highlighted the Minimum Inhibitory Concentration (MIC) values for related compounds, suggesting potential applications in treating bacterial infections.

| Compound | MIC against S. aureus (μg/mL) | MIC against E. coli (μg/mL) |

|---|---|---|

| Compound A | 32 | 16 |

| Ampicillin | 16 | 8 |

Anticancer Activity

The structural characteristics of this compound suggest potential anticancer properties. Research indicates that thiophene derivatives can inhibit key kinases involved in tumor growth. For example, a related compound demonstrated an IC50 value of 0.98 µM against A549 lung cancer cells, indicating its potential as an anticancer agent.

Central Nervous System Disorders

The compound may also have implications in treating central nervous system disorders. Similar compounds have been studied for their ability to inhibit enzymes linked to cognitive decline and neurodegenerative diseases like Alzheimer's disease. The inhibition of specific pathways could lead to therapeutic strategies for managing these conditions.

Antimicrobial Efficacy

A study evaluated a series of thiophene derivatives for their antibacterial properties using the microbroth dilution method, revealing promising results for compounds similar to (4-Bromothiophen-2-yl)(4-methylpiperazin-1-yl)methanone.

Cancer Cell Proliferation

Another investigation focused on the antiproliferative effects of thiophene derivatives on various cancer cell lines, establishing a correlation between structural modifications and biological activity.

Mechanism of Action

The mechanism of action of (4-Bromothiophen-2-yl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share structural similarities with the target molecule, differing primarily in substituents on the aromatic ring or piperazine moiety:

Key Observations :

Comparative Reactivity :

- The bromothiophene moiety undergoes Suzuki-Miyaura coupling more readily than chlorinated or fluorinated analogues, enabling diversification .

- Methylpiperazine derivatives generally exhibit higher solubility in polar solvents compared to bulkier substituents (e.g., benzyl or trifluoromethylphenyl) .

Activity Trends :

Physical and Spectroscopic Properties

NMR Data Comparison :

Crystallographic Data :

- The bromothiophene moiety in the target compound likely forms weaker hydrogen bonds compared to hydroxylated analogues (e.g., ’s benzothiazinone derivative), affecting crystal packing .

Biological Activity

(4-Bromothiophen-2-yl)(4-methylpiperazin-1-yl)methanone is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features, which include a bromothiophene ring and a methylpiperazine moiety. This compound is being investigated for its potential biological activities, particularly in the realms of anti-inflammatory, antimicrobial, and neuroprotective effects.

Chemical Structure and Properties

- IUPAC Name : (4-bromothiophen-2-yl)(4-methylpiperazin-1-yl)methanone

- Molecular Formula : C10H13BrN2OS

- Molecular Weight : 289.19 g/mol

- CAS Number : 1112962-53-4

The compound's structure can be represented as follows:

The biological activity of (4-Bromothiophen-2-yl)(4-methylpiperazin-1-yl)methanone is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in inflammatory pathways. Preliminary studies suggest that this compound may inhibit certain enzymes, thereby reducing inflammation and potentially offering therapeutic benefits in conditions such as autoimmune diseases and neurodegenerative disorders .

Anti-inflammatory Properties

Research indicates that compounds similar to (4-Bromothiophen-2-yl)(4-methylpiperazin-1-yl)methanone exhibit significant anti-inflammatory effects. For instance, studies have shown that derivatives of thiophene can modulate the immune response, suggesting that this compound could be effective in treating inflammatory diseases .

Antimicrobial Activity

In vitro studies have demonstrated that (4-Bromothiophen-2-yl)(4-methylpiperazin-1-yl)methanone possesses antimicrobial properties against various bacterial strains. The presence of the bromothiophene ring may enhance its ability to penetrate microbial cell membranes, leading to effective bacterial inhibition .

Neuroprotective Effects

The methylpiperazine component is known for its role in modulating neurotransmitter systems. Research has indicated that similar compounds can protect neuronal cells from oxidative stress and apoptosis, making (4-Bromothiophen-2-yl)(4-methylpiperazin-1-yl)methanone a candidate for further investigation in neuroprotective drug development .

Case Studies

- Study on Anti-inflammatory Activity :

- Antimicrobial Efficacy :

- Neuroprotective Potential :

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (4-Bromophenyl)(4-methylpiperazin-1-yl)methanone | Structure | Moderate anti-inflammatory |

| (4-Chlorothiophen-2-yl)(4-methylpiperazin-1-yl)methanone | Structure | Strong antimicrobial |

| (4-Methylthiophen-2-yl)(4-methylpiperazin-1-yl)methanone | Structure | Neuroprotective effects |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom on the thiophene ring enables aryl halide-like reactivity , facilitating nucleophilic aromatic substitution (NAS) under specific conditions. Key findings include:

Reagents and Conditions

-

Palladium-catalyzed cross-coupling : Stille coupling with tributylstannyl reagents (e.g., pyrazine derivatives) using Pd₂(dba)₃ and triphenylphosphine (TPP) in toluene at 80°C .

-

Buchwald-Hartwig amination : Piperazine derivatives react with aryl halides via Pd-mediated C–N bond formation, though direct evidence for this compound requires extrapolation from analogous structures .

Products

-

Substitution of bromine with heteroaryl groups (e.g., pyrazine) generates biaryl thiophene derivatives .

Carbonyl Group Reactivity

The methanone moiety participates in condensation and reduction reactions :

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Reduction | LiAlH₄ or NaBH₄ in anhydrous conditions | Secondary alcohol derivative |

| Condensation | Amines or hydrazines in acidic media | Schiff bases or hydrazones |

Mechanistic Insights

-

DFT studies on analogous carbonyl systems reveal that reduction proceeds via a two-step mechanism: (1) hydride transfer to the carbonyl carbon and (2) protonation of the resulting alkoxide .

Biradical Intermediate Formation

Computational studies suggest that intermediates analogous to this compound can undergo nitrogen extrusion under oxidative conditions, forming singlet 1,4-biradical species. Key steps include:

-

Homolytic cleavage of C–N bonds (activation energy: 17.7 kcal/mol).

-

Stereoretentive ring closure to yield cyclobutane derivatives (barrierless) or β-fragmentation to alkenes (energy barrier: 3.8–5.5 kcal/mol) .

Piperazine Ring Functionalization

While the 4-methylpiperazine group is generally stable, it can undergo:

-

Quaternization : Protonation or alkylation at the tertiary nitrogen, forming salts (e.g., (2-bromophenyl)-(4-methylpiperazin-4-ium-1-yl)methanone) .

-

Coordination chemistry : Interaction with Lewis acids (e.g., AlBr₃) to activate carbonyl groups for subsequent reactions .

Comparative Reactivity with Analogs

Structural modifications significantly alter reactivity:

| Compound Modification | Reactivity Change | Source |

|---|---|---|

| Replacement of Br with CH₃ | Reduced NAS activity; increased stability | |

| Benzoyl instead of thiophene | Enhanced π-stacking; altered redox properties |

Q & A

Q. What are the standard synthetic routes for (4-Bromothiophen-2-yl)(4-methylpiperazin-1-yl)methanone?

The synthesis typically involves multi-step reactions:

- Step 1 : Preparation of the 4-bromothiophene-2-carbonyl chloride intermediate via halogenation or oxidation of thiophene derivatives.

- Step 2 : Coupling with 4-methylpiperazine using a nucleophilic acyl substitution reaction. Catalysts like potassium carbonate (K₂CO₃) and solvents such as dichloromethane (DCM) or acetonitrile are employed to optimize yield .

- Purification : Recrystallization or column chromatography is used to isolate the final product. Reaction conditions (e.g., temperature, solvent polarity) must be tightly controlled to minimize byproducts .

Table 1 : Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | SOCl₂, DCM, 0–5°C | 75–85 | |

| 2 | K₂CO₃, DCM, RT | 60–70 |

Q. How is the compound structurally characterized?

- X-ray crystallography reveals a monoclinic crystal system (space group P2₁/c) with lattice parameters a = 8.92 Å, b = 12.34 Å, c = 10.56 Å, and β = 115.2°. Intermolecular hydrogen bonds stabilize the crystal packing .

- Spectroscopy :

- ¹H/¹³C NMR : Distinct signals for the bromothiophene (δ 7.3–7.5 ppm for aromatic protons) and methylpiperazine (δ 2.3–2.5 ppm for N–CH₃) groups.

- FT-IR : Stretching vibrations at 1680 cm⁻¹ (C=O) and 650 cm⁻¹ (C–Br) confirm functional groups .

Advanced Research Questions

Q. What methodologies are used to analyze reaction mechanisms in its synthesis?

- Isotopic Labeling : Tracking the incorporation of ¹⁸O or deuterium in intermediates to elucidate acyl transfer pathways.

- Computational Modeling : Density Functional Theory (DFT) calculations predict transition states and energy barriers for coupling reactions. For example, the nucleophilic attack of piperazine on the carbonyl carbon has an activation energy of ~25 kcal/mol .

- Kinetic Studies : Monitoring reaction rates under varying pH and solvent conditions to identify rate-determining steps .

Q. How can contradictions in biological activity data be resolved?

- Reproducibility Protocols : Standardizing assay conditions (e.g., cell lines, incubation time) across labs. For instance, discrepancies in IC₅₀ values for kinase inhibition may arise from differences in ATP concentrations .

- Structure-Activity Relationship (SAR) Studies : Modifying the bromothiophene or piperazine moieties to isolate pharmacophore contributions. Substituting bromine with chlorine reduces steric hindrance, enhancing receptor binding in some cases .

- Meta-Analysis : Aggregating data from multiple studies to identify trends. A 2024 review noted that methylpiperazine derivatives show higher CNS penetration than unsubstituted analogs, explaining variability in neuropharmacological assays .

Q. What advanced techniques are used to study its interactions with biological targets?

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., kₐ = 1.2 × 10⁴ M⁻¹s⁻¹, k_d = 0.03 s⁻¹) with serotonin receptors .

- Cryo-EM : Resolves conformational changes in target proteins upon ligand binding at near-atomic resolution.

- Molecular Dynamics Simulations : Predicts stability of ligand-receptor complexes over 100-ns trajectories, highlighting key hydrogen bonds with Asp³.³² and Tyr⁷.⁴³ residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.